Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-
Overview
Description
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is a compound with the CAS Number 210880-92-5 . It is also known by the synonym Clothianidin . The compound is a white to yellow crystalline solid and is known for its strong insecticidal properties . It is commonly used to control pests in agricultural settings .
Molecular Structure Analysis
The molecular formula of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is C6H9ClN4S . The InChI code for the compound is 1S/C6H9ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2,15H,3H2,1H3,(H2,8,10,11) .Physical and Chemical Properties Analysis
The molecular weight of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- is 250.69 . The compound has a storage temperature of 28 C . The predicted boiling point is 325.8±52.0 °C and the predicted density is 1.52±0.1 g/cm3 . The predicted pKa is 11.49±0.70 .Scientific Research Applications
Structural Studies and Molecular Structure
- Crystal and Molecular Structure Analysis : Guanidines like N-cyano-N'-methyl-N"-(2-[(2-amino-5-thiazolyl)methylthio]ethyl) guanidine have been structurally analyzed to understand their conformation and molecular interactions. These analyses include comparisons with structures of similar compounds such as cimetidine and famotidine (Ianelli & Pelizzi, 1992).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Research indicates that thiazolyl guanidines and various substituted aryl guanidines exhibit significant antibacterial and antifungal activities. This includes derivatives like 1, 3-di methyl substituted guanidines (Rawat & Mehra, 2016).
Modified Guanidines and Chiral Superbases
- Chiral Superbases : Modified guanidines are being explored as potential chiral superbases. For example, cyclohexane-fused 2-iminoimidazolidines have been prepared as related guanidines (Isobe et al., 2000).
Synthesis and Biological Applications
- Versatile Functional Groups in Chemistry : Guanidines, including the specific compound , are versatile in synthesizing various biologically active compounds. They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
Antibacterial and Antitubercular Activity
- Antibacterial and Antitubercular Properties : Guanidines, including those with benzothiazolyl structures, have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Bhargava & Choubey, 1970).
DNA Methylation and Biological Effects
- Influence on DNA Methylation : Guanidines have been studied for their role in the methylation of DNA in mammalian cells. This research has implications for understanding the cellular responses to methylating agents (Lawley & Thatcher, 1970).
Vasodilator Activity and Blood Pressure Management
- Vasodilator Activity in Hypertension : Some guanidino derivatives, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, have been found to lower blood pressure in hypertensive rats, suggesting potential applications in hypertension management (Turner et al., 1988).
Anti-Inflammatory Properties
- Anti-Inflammatory Applications : Basic N,N',N''-trisubstituted guanidines with thiazolylguanidine moieties have shown significant anti-inflammatory activity, suggesting potential therapeutic applications (Rachlin et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S/c1-9-6(8)11-3-4-2-10-5(7)12-4/h2H,3H2,1H3,(H3,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIUXKNNQDINSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1=CN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20795380 | |
Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635283-91-9 | |
Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20795380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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